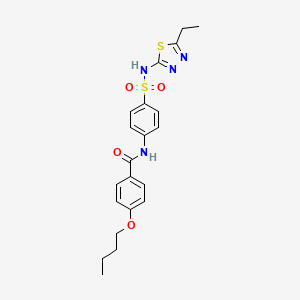
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrazole ring, a phenyl group, and a thiophene moiety, making it a subject of interest in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the tetrazole core. One common approach is the reaction of phenylhydrazine with sodium azide in the presence of a strong acid, such as hydrochloric acid, to form the tetrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. Catalysts and specific solvents are carefully selected to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide and thiophene-2-sulfone.
Reduction: 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)amine.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or antimicrobial agent.
Industry: The compound's unique properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, binding to enzymes or receptors in a similar manner. The thiophene and phenyl groups contribute to the compound's binding affinity and specificity, allowing it to modulate biological processes.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the phenyl-tetrazole structure but lacks the urea and thiophene functionalities.
5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group, but without the additional methyl and urea groups.
Uniqueness: 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of tetrazole, phenyl, and thiophene groups, which provide distinct chemical and biological properties compared to its similar counterparts. This combination allows for a broader range of applications and potential interactions with biological targets.
Propriétés
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(15-9-12-7-4-8-22-12)16-10-13-17-18-19-20(13)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCBVIBBBMOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2847073.png)
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)







![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)



